tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate
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Overview
Description
tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a pyrrolidine ring. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a fluorophenylmethyl pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate can be compared with similar compounds such as:
tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate: Similar structure but with a fluorine atom at a different position on the phenyl ring.
tert-butyl N-{3-[(3-chlorophenyl)methyl]pyrrolidin-3-yl}carbamate: Similar structure but with a chlorine atom instead of fluorine.
tert-butyl N-{3-[(3-methylphenyl)methyl]pyrrolidin-3-yl}carbamate: Similar structure but with a methyl group instead of fluorine.
Properties
IUPAC Name |
tert-butyl N-[3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-16(7-8-18-11-16)10-12-5-4-6-13(17)9-12/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACNWKRACWKYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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